3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
The compound “3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” belongs to the class of quinazoline and quinazolinone derivatives . These derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
The synthesis of similar compounds involves the nucleophilic substitution reaction of a triazolo quinazoline with different aryl amines . The starting material is usually synthesized from anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazolo[1,5-a]quinazoline core, which is a fused heterocyclic system containing nitrogen atoms . This core is substituted with various functional groups, including a 4-chlorophenyl group, a phenethyl group, and a carboxamide group.Scientific Research Applications
Synthetic Methodologies and Chemical Properties
This compound belongs to a broader class of heterocyclic compounds that have been extensively studied for their synthetic methodologies and chemical properties. For instance, the synthesis of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 2-amino[1,2,4]triazolo[5,1-b]quinazolines demonstrates the versatility of these frameworks in forming polycondensed heterocycles through reactions with chlorocarboxylic acid chlorides (Chernyshev et al., 2014). Such reactions underscore the potential of these compounds in synthesizing a variety of structurally complex and biologically relevant molecules.
Biological Activity Exploration
A significant area of research on compounds like "3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide" involves evaluating their antimicrobial and antifungal activities. For instance, novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline-3-carboxamides, have been synthesized and tested for their antimicrobial activities against primary pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating moderate to good activities and highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of compounds within this class provides insights into optimizing their biological efficacy. For example, the synthesis, computer prediction of biological activity, and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides have been conducted, identifying compounds with potential antineurotic activity, which are promising for treating male reproductive and erectile dysfunction. These studies involve using computational tools to predict biological activity and toxicity, guiding the development of more effective and safer therapeutic agents (Danylchenko et al., 2016).
Future Directions
The compound and its derivatives show promising antimicrobial, antitubercular, and anti-HIV activities . This suggests potential for further optimization and development into new antitubercular and anti-HIV agents . The emergence of drug-resistant strains of bacteria and the need for novel antibiotics highlight the urgent need to develop novel druggable molecules .
properties
CAS RN |
1031664-79-5 |
---|---|
Product Name |
3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Molecular Formula |
C24H18ClN5O2 |
Molecular Weight |
443.89 |
IUPAC Name |
3-(4-chlorophenyl)-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2/c25-18-9-6-16(7-10-18)21-22-27-24(32)19-11-8-17(14-20(19)30(22)29-28-21)23(31)26-13-12-15-4-2-1-3-5-15/h1-11,14,29H,12-13H2,(H,26,31) |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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